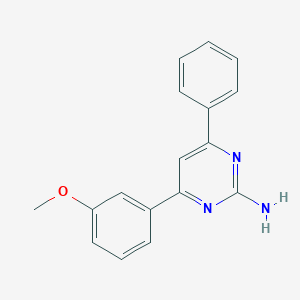![molecular formula C13H17ClN4OS B6343866 2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride CAS No. 1274892-61-3](/img/structure/B6343866.png)
2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride” is a chemical compound with the molecular formula C13H17ClN4OS and a molecular weight of 312.82 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride” is defined by its molecular formula, C13H17ClN4OS . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride” include its molecular formula (C13H17ClN4OS) and molecular weight (312.82) . Additional properties such as melting point, boiling point, and density were not provided in the search results.Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that result in their biological activities . The specific interactions and resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the results of action could range from antiviral effects to anticancer effects, among others.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with proteases, influencing their catalytic functions. Additionally, the indole moiety allows it to engage in π-π interactions with aromatic amino acids in proteins, affecting protein conformation and function .
Cellular Effects
The effects of 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating enzyme activity, it can alter metabolic flux and the production of key metabolites. Furthermore, it may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound may interact with DNA or RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and the production of key metabolites. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. Additionally, it may affect the balance of anabolic and catabolic processes within cells .
Transport and Distribution
The transport and distribution of 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and the duration of its effects .
Subcellular Localization
2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
[amino-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]sulfanylmethylidene]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS.ClH/c14-13(15)19-8-12(18)16-6-5-9-7-17-11-4-2-1-3-10(9)11;/h1-4,7,17H,5-6,8H2,(H3,14,15)(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJWPPBTAXTOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC(=[NH2+])N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1274892-61-3 |
Source


|
| Record name | Carbamimidothioic acid, 2-[[2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1274892-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B6343787.png)

![4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B6343798.png)
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate](/img/structure/B6343801.png)



![4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline](/img/structure/B6343818.png)




![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)

